molecular formula C16H13BrN2O3 B2481234 Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-13-3

Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2481234
CAS No.: 866133-13-3
M. Wt: 361.195
InChI Key: CLURKHGNUAIAND-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a carboxylate ester. It is used in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a bromo-substituted phenyl ketone in the presence of a base, followed by esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on the properties of imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-21-12-6-3-10(4-7-12)14-15(17)19-9-11(16(20)22-2)5-8-13(19)18-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLURKHGNUAIAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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